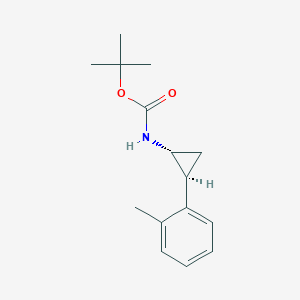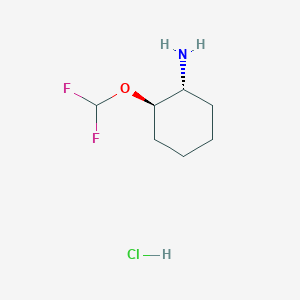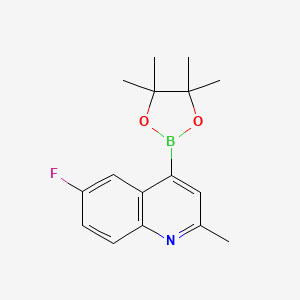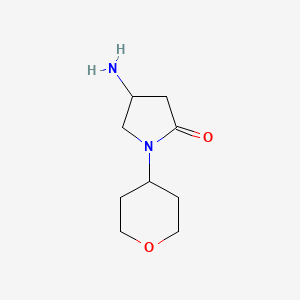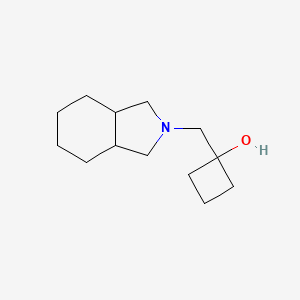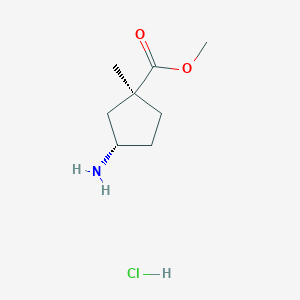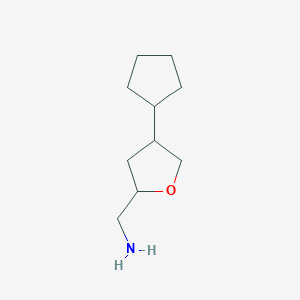
(4-Cyclopentyltetrahydrofuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopentyltetrahydrofuran-2-yl)methanamine is an organic compound with a unique structure that combines a cyclopentyl group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopentyltetrahydrofuran-2-yl)methanamine typically involves the reaction of cyclopentyl derivatives with tetrahydrofuran intermediates. One common method includes the use of cyclopentyl bromide and tetrahydrofuran-2-carbaldehyde, followed by reductive amination to introduce the methanamine group. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopentyltetrahydrofuran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium on carbon.
Nucleophiles: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
(4-Cyclopentyltetrahydrofuran-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Cyclopentyltetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Methenamine: Used as a urinary tract antiseptic.
Methylamine: A simple primary amine with various industrial applications
Uniqueness
(4-Cyclopentyltetrahydrofuran-2-yl)methanamine is unique due to its combined cyclopentyl and tetrahydrofuran structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(4-cyclopentyloxolan-2-yl)methanamine |
InChI |
InChI=1S/C10H19NO/c11-6-10-5-9(7-12-10)8-3-1-2-4-8/h8-10H,1-7,11H2 |
InChI Key |
NKEBLWDMJOIXAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CC(OC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


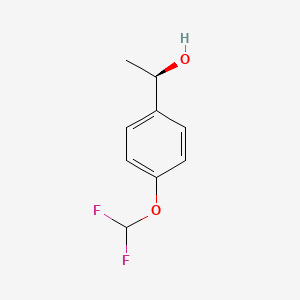
![6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13347640.png)


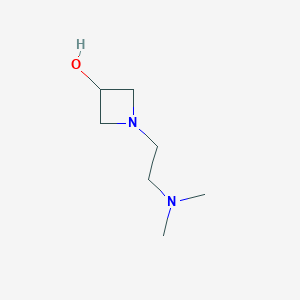

![7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13347654.png)
